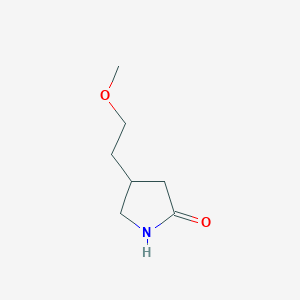

4-(2-Methoxyethyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-3-2-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBGLNGPJMHXIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 4 2 Methoxyethyl Pyrrolidin 2 One Scaffolds

Ring-Opening and Ring-Closing Reactions of Pyrrolidin-2-ones

The stability of the pyrrolidin-2-one ring is notable; however, under specific conditions, it can undergo ring-opening reactions. Conversely, synthetic strategies toward substituted pyrrolidin-2-ones often involve ring-closing cyclization reactions.

Ring-Opening Reactions:

The amide bond within the lactam ring can be cleaved under hydrolytic conditions, typically requiring strong acid or base and elevated temperatures. This reaction leads to the formation of the corresponding γ-amino acid. For 4-(2-Methoxyethyl)pyrrolidin-2-one, hydrolysis would yield 4-(2-methoxyethyl)-4-aminobutanoic acid. The reaction proceeds via nucleophilic attack at the carbonyl carbon of the lactam.

A patent for 4-hydroxymethyl-2-pyrrolidinones mentions hydrolysis as a potential reaction. nih.gov The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis involves direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

| Reagent/Condition | Product | Reaction Type |

| Strong Acid (e.g., HCl, H₂SO₄), Heat | γ-Amino acid | Hydrolysis |

| Strong Base (e.g., NaOH, KOH), Heat | γ-Amino acid salt | Hydrolysis |

Ring-Closing Reactions:

The synthesis of 4-substituted pyrrolidin-2-ones can be achieved through various ring-closing strategies. One common method involves the intramolecular cyclization of γ-amino esters. For instance, a γ-amino ester precursor containing the 2-methoxyethyl side chain at the appropriate position could be cyclized to form the this compound ring. A study on the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines or benzylamines demonstrated the lactamization of an intermediate γ-aminoester to form the pyrrolidin-2-one ring. nih.gov

Another approach involves the ring contraction of larger heterocyclic systems. For example, appropriately substituted piperidines can undergo ring contraction to yield pyrrolidin-2-one derivatives.

Reactions Involving the Lactam Carbonyl Group

The carbonyl group of the lactam is a key site for chemical reactivity, primarily undergoing reduction and addition reactions.

Reduction of the Lactam Carbonyl:

The lactam carbonyl can be reduced to a methylene (B1212753) group (CH₂) to afford the corresponding pyrrolidine (B122466). This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction of this compound would yield 4-(2-methoxyethyl)pyrrolidine. This reaction is a standard transformation for amides and lactams.

| Reagent | Product | Reaction Type |

| Lithium Aluminum Hydride (LiAlH₄) | Pyrrolidine | Reduction |

| Borane (BH₃) complexes | Pyrrolidine | Reduction |

Addition Reactions:

Grignard reagents and other organometallic compounds can add to the lactam carbonyl group. This reaction, after an aqueous workup, typically results in the formation of a cyclic hemiaminal, which may exist in equilibrium with the ring-opened amino ketone. A patent describes the reaction of pyroglutamic acid chloride (a derivative of pyrrolidin-2-one) with benzene (B151609) in the presence of aluminum chloride, which is a Friedel-Crafts acylation, indicating the reactivity of the carbonyl group. google.com

Transformations and Functional Group Interconversions of the 2-Methoxyethyl Side Chain

The 2-methoxyethyl side chain offers additional sites for chemical modification, primarily at the ether linkage and the terminal methyl group.

Ether Cleavage:

The ether linkage in the 2-methoxyethyl group is generally stable but can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). nih.govnih.gov Cleavage of the ether in this compound would result in the formation of 4-(2-hydroxyethyl)pyrrolidin-2-one (B2514829) and a methyl halide. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion at the less hindered methyl group in an SN2 reaction.

| Reagent | Product | Reaction Type |

| HBr or HI, Heat | 4-(2-Hydroxyethyl)pyrrolidin-2-one + CH₃Br or CH₃I | Ether Cleavage |

Oxidation:

While the methoxy (B1213986) group itself is relatively resistant to oxidation, the methylene groups of the ethyl chain could potentially be oxidized under strong oxidizing conditions, though this would likely be a non-selective process and could also affect the pyrrolidinone ring. More specific oxidation would require neighboring group participation or the introduction of activating groups.

Functional Group Interconversions:

The terminal methoxy group can be considered a protected hydroxyl group. Cleavage of the ether, as described above, provides access to the corresponding alcohol, 4-(2-hydroxyethyl)pyrrolidin-2-one. This alcohol can then undergo a range of functional group interconversions common to primary alcohols, such as esterification, conversion to halides, or oxidation to an aldehyde or carboxylic acid, providing a versatile handle for further chemical elaboration.

| Starting Material | Reagent | Product | Reaction Type |

| 4-(2-Hydroxyethyl)pyrrolidin-2-one | Acyl chloride, base | 4-(2-Acyloxyethyl)pyrrolidin-2-one | Esterification |

| 4-(2-Hydroxyethyl)pyrrolidin-2-one | SOCl₂ or PBr₃ | 4-(2-Chloroethyl)pyrrolidin-2-one or 4-(2-Bromoethyl)pyrrolidin-2-one | Halogenation |

| 4-(2-Hydroxyethyl)pyrrolidin-2-one | Mild oxidizing agent (e.g., PCC) | 4-(2-Oxoethyl)pyrrolidin-2-one (aldehyde) | Oxidation |

| 4-(2-Hydroxyethyl)pyrrolidin-2-one | Strong oxidizing agent (e.g., KMnO₄) | 4-(Carboxymethyl)pyrrolidin-2-one | Oxidation |

Computational and Theoretical Studies on 4 2 Methoxyethyl Pyrrolidin 2 One and Analogues

Molecular Docking and Ligand-Target Interaction Analysis in Preclinical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial in preclinical studies for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of pyrrolidin-2-one derivatives, molecular docking studies have been employed to investigate their potential as inhibitors for various enzymes. For instance, studies on pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors, relevant for Alzheimer's disease, have utilized docking to predict binding affinity and interactions within the enzyme's active site. nih.gov In these studies, compounds are docked into the crystal structure of the target protein (e.g., AChE, PDB ID: 4EY7), and their binding energies are calculated. nih.gov For example, derivatives like 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one have shown high docking scores, suggesting strong binding affinity. nih.gov

Similarly, the interaction of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, an analogue, with antifungal drug target enzymes has been explored using in silico molecular docking. nih.gov This study identified key interactions with enzymes like 14-alpha-sterol demethylase (cyp51), where the compound showed a minimum binding energy of -6.66 kcal/mol, indicating a favorable binding pose. nih.gov The analysis often reveals specific amino acid residues that are critical for the ligand-receptor interaction. nih.govdovepress.com For instance, leucine (B10760876) was identified as a common interacting residue for 5-(2,4-dimethylbenzyl)pyrrolidin-2-one across several target enzymes. nih.gov

The general workflow for such studies involves preparing the 3D structures of the ligand and the target protein, performing the docking simulation using software like AutoDock or Glide, and analyzing the resulting poses and scoring functions to estimate binding affinity. nih.govnih.govdovepress.com These in silico approaches help in prioritizing compounds for further experimental testing. mdpi.com

| Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound Score (Donepezil) |

|---|---|---|---|

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | AChE (PDB: 4EY7) | -18.59 | -17.257 |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | AChE (PDB: 4EY7) | -18.057 | -17.257 |

| 5-(2,4-dimethylbenzyl) pyrrolidin-2-one | 14 alpha-sterol demethylase | -6.66 | N/A |

Quantum Chemical Calculations and Electronic Structure Investigations

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing insights into their structure, reactivity, and spectroscopic characteristics. epstem.net Methods like Density Functional Theory (DFT) are commonly used to optimize molecular geometries and calculate various electronic parameters. epstem.net

For molecules containing the pyrrolidin-2-one scaffold, these calculations can determine properties such as bond lengths, bond angles, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). epstem.net The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of the molecule. epstem.net

Theoretical calculations of NMR chemical shifts (using methods like GIAO) and vibrational frequencies (IR spectra) can be performed and compared with experimental data to confirm the molecular structure. epstem.net The correlation between theoretical and experimental values is often high, validating the computational model used. epstem.net Furthermore, Mulliken atomic charges can be calculated to understand the charge distribution within the molecule, which is crucial for understanding intermolecular interactions, including hydrogen bonding. epstem.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density and predict sites for electrophilic and nucleophilic attack. epstem.net

While specific quantum chemical studies on 4-(2-Methoxyethyl)pyrrolidin-2-one are not widely published, the methodologies applied to similar organic molecules are directly transferable. epstem.net Such studies would provide a fundamental understanding of its electronic characteristics and reactivity.

Conformational Analysis and Pseudorotation Dynamics of Pyrrolidin-2-one Rings

The five-membered pyrrolidine (B122466) ring is not planar and exists in a range of puckered conformations. researchgate.net This conformational flexibility is a key determinant of the biological activity of proline-containing peptides and other molecules with a pyrrolidine scaffold. nih.gov The non-planar conformations of the pyrrolidine ring are typically described as "envelope" (where one atom is out of the plane of the other four) or "twist" (where two adjacent atoms are displaced on opposite sides of the plane). rsc.orgrsc.org

These conformations can interconvert through a low-energy process known as pseudorotation. rsc.orgnih.gov This dynamic process involves a continuous change in the puckering of the ring without passing through a high-energy planar state. nih.gov The specific puckering preference and the energy barrier to pseudorotation are influenced by the substituents on the ring. nih.govrsc.org For example, introducing a bulky substituent like a tert-butyl group at the C-4 position can lock the ring into a specific conformation. nih.gov

Studies on pyrrolidine itself have used rotational coherence spectroscopy and ab initio calculations to map the pseudorotational pathway. rsc.org These investigations determined the energy difference between the equatorial and axial conformers and the energy barrier for pseudorotation. rsc.org In substituted pyrrolidine N-oxyl radicals, electron paramagnetic resonance (EPR) spectroscopy combined with computational modeling has been used to describe the pseudorotation in terms of a potential function, allowing the determination of equilibrium conformations and the influence of substituents on the ring's dynamics. rsc.org For this compound, the substituent at the 4-position would be expected to influence the conformational equilibrium of the pyrrolidine-2-one ring, a factor that could be critical for its interaction with biological targets.

In Silico Prediction Models for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. johnshopkins.edu In silico Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build mathematical models that predict the activity of new compounds based on calculated molecular descriptors. nih.govnih.gov

For pyrrolidin-2-one derivatives, QSAR models have been developed to describe their antiarrhythmic activity. nih.gov In a typical QSAR study, a set of compounds with known activities is used as a training set. nih.govnih.gov For each compound, a variety of molecular descriptors are calculated, which can be constitutional, topological, geometric, or electronic in nature. nih.gov Statistical methods like multiple linear regression or machine learning algorithms such as support vector regression are then used to create a model that links these descriptors to the observed activity. nih.govresearchgate.net

A successful QSAR model can explain a high percentage of the variance in the activity data and can be validated using internal and external test sets. nih.gov For example, a QSAR model for 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents was able to explain up to 91% of the variance in activity, depending mainly on the PCR (Principal Component Regression) and JGI4 (a topological descriptor) descriptors. nih.gov

These in silico models are valuable tools in drug discovery, allowing for the virtual screening of large compound libraries and the rational design of new analogues with potentially improved activity. mdpi.comresearchgate.net The development of a QSAR model for this compound and its analogues could accelerate the discovery of new compounds with desired biological profiles by predicting their activity before synthesis. johnshopkins.eduebi.ac.uk

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Topological | JGI4 | Mean topological charge index of order 4, encodes information about charge distribution. |

| Constitutional | nROR | Number of ether groups (C-O-C). |

| Geometrical | SPAM | Spherical polarizability, related to molecular volume and shape. |

| Quantum-Chemical | LUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| Statistical | PCR | Principal Component Regression analysis derived descriptor. |

Preclinical Biological Investigations and Mechanistic Insights

Exploration of Biological Targets and Signaling Pathways in In Vitro and Cellular Models

The interaction of 4-(2-Methoxyethyl)pyrrolidin-2-one and its derivatives with various biological targets has been a subject of scientific inquiry. These investigations have primarily utilized in vitro and cellular models to elucidate the compound's potential mechanisms of action.

NAPE-PLD, TrkA Kinase

There is currently no publicly available research data regarding the direct inhibition of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD) or Tropomyosin receptor kinase A (TrkA Kinase) by this compound. However, related pyrrolidine (B122466) and pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine scaffolds have been investigated as inhibitors of other kinases and phospholipases. nih.govnih.govnih.gov For instance, pyrrolidine derivatives have been synthesized as potent inhibitors of human cytosolic phospholipase A2α. nih.gov Additionally, the pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine scaffold is a key component of several kinase inhibitors developed for cancer therapy. nih.govnih.gov

Carbonic Anhydrase

The inhibitory activity of pyrrol-2-one derivatives has been evaluated against several human carbonic anhydrase (hCA) isoforms. acs.org A series of dihydro-pyrrol-2-one compounds with dual sulfonamide groups demonstrated effective inhibition of tumor-associated hCA IX and hCA XII, with inhibition constants (Kᵢ) in the low nanomolar range. acs.org Specifically, inhibition of hCA IX ranged from 1.9 nM to 211.2 nM. acs.org The cytosolic isoforms hCA I and hCA II were also inhibited, with Kᵢ values spanning from 3.9 nM to 870.9 nM for hCA I. acs.org These findings suggest that the pyrrol-2-one scaffold is a promising framework for developing isoform-selective carbonic anhydrase inhibitors. acs.orgnih.govnih.govdrugbank.com

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Dihydro-pyrrol-2-one Derivatives. acs.org

| Compound/Isoform | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |

| Series Range | 3.9–870.9 nM | Good Inhibition | 1.9–211.2 nM | Low Nanomolar |

Note: This table summarizes the range of inhibitory constants observed for a series of dihydro-pyrrol-2-one derivatives.

GluN2B

The GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor is a significant target for therapeutic intervention in neurological disorders. While direct binding studies on this compound are not available, research on related compounds provides insights into the potential interactions. Antagonists selective for GluN2B are known to bind at the interface between the GluN1 and GluN2B N-terminal domains (NTDs). nih.govbiorxiv.org This binding site can accommodate different chemical scaffolds, including those related to ifenprodil. biorxiv.org The binding of these modulators can be influenced by specific amino acid residues within the GluN1/GluN2B interface. nih.gov For example, mutations in this region have been shown to significantly reduce the potency of GluN2B-selective antagonists. nih.gov The trafficking and surface expression of GluN2B-containing NMDA receptors are also subject to modulation by co-agonists like D-serine, a process that involves the C-terminus of the GluN2B subunit. elifesciences.org

nAChRs

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are another important class of receptors in the central nervous system. nih.gov Derivatives of (S)-(-)-(1-methyl-2-pyrrolidinyl)methanol have been synthesized and evaluated for their binding affinity to α4β2 nAChRs. nih.gov Some of these compounds have shown significant affinity, with Ki values in the nanomolar to micromolar range. nih.gov For example, a compound featuring both an ethylenic bridge and a diphenyl ester moiety displayed a Ki of 0.113 ± 0.037 μM for α4β2 nAChRs. nih.gov This highlights the potential for pyrrolidine-containing structures to serve as ligands for these receptors.

D2R

The dopamine (B1211576) D2 receptor (D2R) is a key target for antipsychotic drugs. nih.govelifesciences.org The binding of ligands to D2R can be complex, with evidence suggesting that the receptor may exist as an oligomer, leading to cooperative binding of agonists. nih.gov The binding pocket of the D2R is composed of various transmembrane helices, and the conformation of extracellular loop 2 can be highly dynamic, adapting to different ligands. nih.govbiorxiv.orgfrontiersin.org While there is no specific data on this compound, the general principles of ligand binding to D2R involve interactions with specific residues within the binding site. elifesciences.org

Antimicrobial Activity Evaluations in Microorganism Models (In Vitro)

The antimicrobial properties of pyrrolidine derivatives have been investigated against a range of bacterial and fungal pathogens.

Studies on various pyrrolidine-based compounds have demonstrated a spectrum of antibacterial activity. For instance, certain N-arylsuccinimide derivatives fused to a dibenzobarrelene backbone showed moderate to low activity against Staphylococcus aureus, Vibrio cholera, and other bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 128 μg/mL. nih.gov Another study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones reported moderate activity against Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. researchgate.net Furthermore, N-methyl-4-piperidone-derived monoketone curcuminoids, which contain a related piperidone ring, exhibited moderate activity against several cariogenic bacteria, including Streptococcus mutans and Streptococcus sanguinis, with MIC values of 250 and 500 μg/mL. mdpi.comchemrxiv.org Some oxazoline (B21484) derivatives have also shown both bacteriostatic and bactericidal effects against Gram-positive and Gram-negative bacteria. umz.ac.ir

Table 2: Antibacterial Activity of Pyrrolidine and Related Derivatives. nih.govmdpi.comchemrxiv.org

| Compound Class | Bacterial Species | MIC Range (μg/mL) |

| N-arylsuccinimide derivatives | S. aureus, V. cholera | 16 - 128 |

| N-methyl-4-piperidone curcuminoids | S. mutans, S. sanguinis | 250 - 500 |

Note: This table provides a summary of the minimum inhibitory concentration ranges observed for different classes of pyrrolidine-related compounds against various bacteria.

The antifungal potential of pyrrolidine derivatives has also been explored. researchgate.net N-arylsuccinimide derivatives displayed moderate to low activity against Candida albicans, Candida tropicalis, and Cryptococcus neoformans, with MICs generally ranging from 64 to 256 μg/mL. nih.gov In contrast, some N-methyl-4-piperidone-derived monoketone curcuminoids showed no significant antifungal activity against Candida species at concentrations up to 100 μg/mL. mdpi.com However, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have demonstrated significant antifungal activity against Aspergillus niger and Candida albicans. nih.govnih.govcore.ac.uk Additionally, a pyrrolidine-2,4-dione (B1332186) derivative isolated from a fungus, dihydroepiheveadride, showed potent antifungal activity against various filamentous fungi, including Aspergillus fumigatus. researchgate.net

Anticancer Potential Assessment in Cell Line Models (In Vitro)

The cytotoxic activity of compounds containing the pyrrolidine or related scaffolds has been evaluated in various cancer cell lines. Pyrrolo[2,1-a]isoquinoline alkaloids, known as lamellarins, which possess a pyrrole (B145914) ring, have shown potent cytotoxic and anti-cancer activity. nih.gov These compounds can induce apoptosis in cancer cells through mechanisms that may involve the disruption of mitochondrial function. nih.gov

Simplified monocyclic scaffolds, such as 4-amino-2H-pyran-2-one (APO) analogs, have also been investigated and found to exhibit significant tumor cell growth inhibitory activity. nih.gov For some of these analogs, the 50% effective dose (ED₅₀) values were in the sub-micromolar range (0.059–0.090 μM). nih.gov Furthermore, inhibition of phospholipase D (PLD) isoforms, particularly PLD2, by certain inhibitors has been shown to decrease proliferation and increase apoptosis in breast cancer cell lines like MDA-MB-231. nih.gov

Investigation of Cytotoxicity Mechanisms in Cancer Cell Lines

There are no published studies specifically investigating the cytotoxic mechanisms of this compound in any cancer cell lines. While various other pyrrolidine derivatives have been assessed for their anticancer potential, this particular compound has not been the subject of such research. For context, other pyrrolidine-containing compounds have demonstrated cytotoxicity through mechanisms such as the induction of oxidative stress or by acting as pro-oxidants. For instance, pyrrolidine dithiocarbamate (B8719985) has shown dose-dependent cytotoxic activity in small-cell lung cancer cell lines. However, these findings cannot be directly extrapolated to this compound.

Modulation of Cell Cycle Progression and Apoptosis Pathways

Specific data on how this compound may modulate cell cycle progression or induce apoptosis is currently absent from scientific literature. Research on other pyrrolidine derivatives indicates that this class of compounds can influence these cellular processes. For example, certain derivatives have been shown to induce cell cycle arrest, typically at the G0/G1 or G2/M phases, and to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. These effects are often mediated by the regulation of key proteins such as caspases, Bcl-2 family proteins, and p53. Without experimental data, the effect of the 4-(2-methoxyethyl) substituent on these pathways remains unknown.

Structure-Activity Relationship (SAR) Studies of Pyrrolidin-2-one Derivatives

While general SAR studies have been conducted on the broader family of pyrrolidin-2-one derivatives, there are no specific studies that detail the SAR of this compound. The pyrrolidine scaffold is recognized in medicinal chemistry as a versatile starting point for developing biologically active compounds due to its three-dimensional structure and the potential for introducing various substituents. nih.gov

Stereochemical Impact on Target Interactions and Biological Response

The stereochemistry of substituents on the pyrrolidin-2-one ring is known to be a critical factor in determining biological activity, as different stereoisomers can have varied interactions with chiral biological targets like enzymes and receptors. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for specific spatial orientations of its substituents, which can significantly affect binding affinity and biological response. nih.gov Studies on other chiral pyrrolidin-2-ones have demonstrated the importance of stereoselective synthesis to obtain the desired biological effect. nih.gov For this compound, the carbon at the 4-position is a chiral center, meaning it can exist as (R) and (S) enantiomers. However, no studies have been published that compare the biological activities of these two enantiomers or describe their specific interactions with biological targets.

Advanced Applications in Chemical Research

4-(2-Methoxyethyl)pyrrolidin-2-one as a Chiral Building Block in Complex Molecule Synthesis

Chiral pyrrolidine (B122466) derivatives are highly valued as building blocks in the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products. nih.gov The stereocenter at the C4 position of the pyrrolidine ring can effectively control the stereochemical outcome of subsequent reactions, making these compounds powerful tools for constructing stereochemically defined molecules.

A thorough review of the scientific literature did not yield specific examples where this compound has been explicitly used as a chiral building block for the synthesis of complex molecules. However, the general principles of using substituted pyrrolidin-2-ones as chiral auxiliaries are well-established. wikipedia.org For instance, chiral oxazolidinones, which share structural similarities, are widely employed in asymmetric aldol (B89426) reactions and alkylations. nih.gov It is conceivable that chiral this compound could serve a similar purpose, with the methoxyethyl side chain potentially influencing the stereochemical course of reactions through steric or electronic effects.

Table 1: Hypothetical Application as a Chiral Auxiliary

| Reaction Type | Potential Role of this compound | Expected Outcome |

|---|---|---|

| Asymmetric Alkylation | The chiral pyrrolidinone would be N-acylated and then deprotonated to form a chiral enolate. The 4-substituent would direct the approach of an electrophile. | Enantiomerically enriched α-substituted carboxylic acid derivatives after cleavage of the auxiliary. |

| Asymmetric Aldol Reaction | The N-acylated pyrrolidinone would form a chiral enolate that reacts with an aldehyde. The stereochemistry of the aldol adduct would be controlled by the chiral auxiliary. | Diastereomerically and enantiomerically enriched β-hydroxy carbonyl compounds. |

| Asymmetric Michael Addition | The chiral enolate derived from the N-acylated pyrrolidinone would add to an α,β-unsaturated carbonyl compound. | Enantiomerically enriched 1,5-dicarbonyl compounds. |

Note: This table represents potential applications based on the known chemistry of similar chiral auxiliaries, as no specific data for this compound was found.

Utilization in the Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, enabling the visualization, tracking, and functional analysis of biomolecules. Lactam-containing scaffolds, including pyrrolidin-2-ones, have been explored for the development of such probes. rsc.orgrsc.org

There is no specific information in the reviewed scientific literature on the use of this compound in the development of chemical probes. The general strategy for designing a chemical probe based on this scaffold would involve incorporating a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) and a reactive group for covalent modification of a target protein, if desired. The 4-(2-methoxyethyl) side chain could potentially be modified to introduce these functionalities or could influence the binding affinity and selectivity of the probe for its biological target.

Table 2: Potential Design of a Chemical Probe based on this compound

| Probe Component | Potential Modification on this compound | Function |

|---|---|---|

| Reporter Group | Attachment of a fluorophore to the methoxyethyl side chain or the pyrrolidinone nitrogen. | Visualization and detection. |

| Reactive Group | Introduction of an electrophilic warhead (e.g., an acrylamide) to the scaffold. | Covalent labeling of a target protein. |

| Targeting Moiety | The core pyrrolidinone structure itself or further modifications to enhance binding to a specific protein. | Specificity for a biological target. |

Note: This table is a conceptual framework, as no concrete examples for this compound were found in the literature.

Role in Supramolecular Chemistry, Material Science, or Catalysis Research

The pyrrolidin-2-one ring, with its ability to participate in hydrogen bonding and other non-covalent interactions, has potential applications in supramolecular chemistry and material science. Furthermore, chiral pyrrolidine derivatives are widely used as organocatalysts. nih.gov

A comprehensive search of the scientific literature did not reveal any specific studies on the role of this compound in supramolecular chemistry, material science, or catalysis research.

In the context of supramolecular chemistry , the amide functionality of the pyrrolidin-2-one ring can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of self-assembled structures like tapes or rosettes. The 4-(2-methoxyethyl) substituent could influence the packing and properties of such assemblies.

In material science , polymers incorporating the pyrrolidin-2-one moiety, such as polyvinylpyrrolidone (B124986) (PVP), are known for their unique properties and applications. While no polymers specifically derived from this compound have been reported, its incorporation into a polymer backbone could potentially modify the material's properties, such as its solubility, thermal stability, or biocompatibility.

In catalysis research , chiral pyrrolidine derivatives are a cornerstone of organocatalysis. nih.gov For example, proline and its derivatives are effective catalysts for a wide range of asymmetric transformations. It is plausible that a chiral version of this compound could be developed into a novel organocatalyst, where the methoxyethyl group could play a role in the catalyst's activity and selectivity.

Table 3: Potential Research Directions for this compound

| Research Area | Potential Application | Rationale |

|---|---|---|

| Supramolecular Chemistry | Formation of novel hydrogels or liquid crystals. | The hydrogen bonding capabilities of the lactam ring and the influence of the side chain on self-assembly. |

| Material Science | Development of new functional polymers. | Incorporation of the monomer into polymer chains to tune material properties. |

| Catalysis | Design of a new class of organocatalysts. | The chiral pyrrolidine scaffold is a proven platform for developing effective asymmetric catalysts. |

Note: This table outlines hypothetical research avenues due to the lack of specific literature on this compound.

Future Perspectives and Unexplored Research Avenues

Emerging Synthetic Strategies for Highly Substituted Pyrrolidin-2-ones

The synthesis of pyrrolidin-2-ones, particularly those with dense and stereochemically complex substitution patterns, is an area of active research. rsc.orgacs.org Traditional methods are continually being refined, and novel strategies are emerging that could be pivotal for accessing derivatives of 4-(2-methoxyethyl)pyrrolidin-2-one.

Recent advancements in synthetic organic chemistry offer promising routes to highly functionalized pyrrolidin-2-ones. These include:

Catalyst-Tuned Reactions: The use of different metal catalysts can allow for selective functionalization at various positions of the pyrrolidine (B122466) ring, enabling the synthesis of diverse derivatives from a common precursor. organic-chemistry.org

Domino Reactions: These multi-step reactions occurring in a single pot provide an efficient and atom-economical way to construct complex molecular architectures, including the pyrrolidin-2-one core. rsc.org

Asymmetric Synthesis: The development of stereoselective methods is crucial for producing enantiomerically pure compounds, which is often a prerequisite for biological activity. This includes biocatalytic approaches using enzymes like transaminases to create chiral centers with high precision. acs.org

[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with activated alkenes is a powerful tool for constructing the pyrrolidine ring with a high degree of stereocontrol, allowing for the synthesis of densely substituted products. acs.org

These emerging strategies could be harnessed to create a library of analogs based on the this compound scaffold, which would be invaluable for structure-activity relationship (SAR) studies.

Integration of High-Throughput Screening and Omics Technologies for Mechanistic Elucidation

Identifying the biological targets and understanding the mechanism of action of novel compounds are critical steps in drug discovery and chemical probe development. The integration of high-throughput screening (HTS) with various "omics" technologies offers a powerful paradigm for the mechanistic elucidation of small molecules like this compound.

High-Throughput Screening (HTS) allows for the rapid testing of large compound libraries against specific biological targets or in phenotypic assays. acs.orgnih.govembl.org A library of derivatives based on the this compound scaffold could be screened to identify "hits" with interesting biological activities.

| Screening Approach | Description | Potential Application for this compound |

| Target-Based Screening | Compounds are tested for their ability to modulate the activity of a specific, purified protein (e.g., an enzyme or receptor). | Identify direct molecular targets of the compound and its analogs. |

| Phenotypic Screening | Compounds are tested for their ability to produce a desired change in a cellular or organismal model, without prior knowledge of the target. | Uncover novel biological pathways and therapeutic applications. |

| Fragment-Based Screening | Smaller, less complex molecules ("fragments") are screened to identify low-affinity binders, which are then optimized into more potent leads. | The pyrrolidin-2-one core could be used as a starting point for fragment-based discovery. thermofisher.com |

Following hit identification, omics technologies can provide a global view of the molecular changes induced by the compound.

Proteomics: Can be used to identify the protein targets of a compound through methods like thermal proteome profiling or activity-based protein profiling. nih.gov

Transcriptomics: Measures changes in gene expression levels upon compound treatment, providing insights into the affected cellular pathways.

Metabolomics: Analyzes the global changes in small-molecule metabolites, revealing the compound's impact on cellular metabolism.

The convergence of HTS and omics technologies can create a comprehensive picture of a compound's biological effects, accelerating the journey from a chemical entity to a validated research tool or therapeutic lead.

Development of Novel Research Tools and Scaffolds Based on this compound

Beyond its potential as a standalone bioactive molecule, this compound can serve as a versatile scaffold for the development of sophisticated research tools. The pyrrolidine ring is a common feature in many successful drugs and chemical probes. nih.govnih.govmdpi.com

The unique 4-(2-methoxyethyl) side chain offers a handle for further chemical modification without significantly altering the core scaffold. This could be exploited to create:

Chemical Probes: These are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a biological system. nih.gov The this compound core could be elaborated with reporter tags (e.g., fluorophores, biotin) or reactive groups for target identification.

Affinity-Based Probes: By immobilizing derivatives of this compound on a solid support, researchers can perform affinity chromatography experiments to isolate and identify its binding partners from complex biological mixtures.

Photoaffinity Labels: Incorporating a photoreactive group would allow for the covalent cross-linking of the compound to its biological target upon light activation, facilitating target identification.

The development of such tools would not only advance our understanding of the specific biology modulated by this compound but also contribute to the broader field of chemical biology by providing new probes to interrogate cellular processes.

Q & A

Basic Question: What are the standard synthetic routes for 4-(2-Methoxyethyl)pyrrolidin-2-one, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves functionalization of the pyrrolidin-2-one core. A common approach includes:

- Step 1: Alkylation of pyrrolidin-2-one with 2-methoxyethyl halides (e.g., bromide or chloride) under basic conditions (e.g., NaH in THF) to introduce the 2-methoxyethyl group .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.

Key intermediates include the parent pyrrolidin-2-one and its alkylated derivatives. Evidence from patent applications highlights similar strategies for structurally related pyrrolidinone compounds, such as using methyl esters or hydroxy groups as protective functionalities during synthesis .

Advanced Question: How can conflicting spectroscopic data (e.g., NMR, IR) for this compound derivatives be resolved?

Methodological Answer:

Discrepancies often arise from impurities, stereochemical variations, or solvent effects. To address this:

- Approach 1: Compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to verify assignments .

- Approach 2: Use high-resolution mass spectrometry (HRMS) to confirm molecular formula, ruling out unintended byproducts.

For example, in a study of pyrrolidin-2-one derivatives, inconsistencies in carbonyl IR stretches (1650–1750 cm⁻¹) were resolved by correlating with X-ray crystallography data to confirm tautomeric forms .

Basic Question: What analytical techniques are recommended for purity assessment of this compound?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210–220 nm to quantify impurities .

- Titration: Non-aqueous titration with HClO₄ in acetic acid for basic nitrogen-containing analogs.

- Melting Point Analysis: Compare observed values with literature data (if available) to confirm crystallinity .

Advanced Question: How does the 2-methoxyethyl substituent influence the reactivity of pyrrolidin-2-one in ring-opening or cross-coupling reactions?

Methodological Answer:

The electron-donating methoxy group enhances nucleophilicity at the α-position of the carbonyl, facilitating:

- Ring-Opening: Reactions with electrophiles (e.g., Grignard reagents) to form γ-amino alcohols.

- Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the β-position, as demonstrated in related bicyclic heterocycles .

Evidence from analogous compounds shows that steric hindrance from the 2-methoxyethyl group may reduce reaction rates compared to unsubstituted pyrrolidinones .

Basic Question: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors (evidenced by safety data for structurally similar pyrrolidinones) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can computational modeling (e.g., DFT, MD) predict the biological activity of this compound derivatives?

Methodological Answer:

- Step 1: Perform density functional theory (DFT) calculations to optimize geometry and compute electrostatic potential maps, identifying nucleophilic/electrophilic sites.

- Step 2: Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., enzymes with pyrrolidinone-binding pockets) to predict binding affinities .

Studies on related compounds, such as 2-(4-methoxyphenyl)pyrrolidine, demonstrate the utility of these methods in designing enzyme inhibitors .

Advanced Question: What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

Methodological Answer:

- Chiral Catalysis: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) during alkylation steps .

- Chromatographic Resolution: Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .

A patent application noted that enantiomeric excess >95% was achieved for a similar compound using Rh-catalyzed hydrogenation .

Basic Question: How are reaction intermediates (e.g., enolates or iminium ions) characterized during the synthesis of this compound?

Methodological Answer:

- In Situ FTIR: Monitor carbonyl stretching frequencies to detect enolate formation.

- Low-Temperature NMR: Trap reactive intermediates (e.g., iminium ions) at –78°C in CD₂Cl₂ for structural elucidation .

For example, a study on pyrrolidin-2-one intermediates used ¹³C NMR to confirm enolate geometry .

Advanced Question: What role does this compound play in multicomponent reactions (MCRs) for constructing polycyclic frameworks?

Methodological Answer:

The compound acts as a bifunctional building block:

- Nucleophilic Site: The lactam nitrogen participates in Ugi or Passerini reactions.

- Electrophilic Site: The carbonyl engages in cycloadditions (e.g., [4+2] Diels-Alder) to form fused rings .

Evidence from palladium-catalyzed aminoalkynylation reactions highlights its utility in synthesizing bicyclic heterocycles .

Advanced Question: How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, while non-polar solvents (e.g., toluene) favor the keto form.

- Temperature: Elevated temperatures shift equilibrium toward the enol tautomer, as shown in variable-temperature NMR studies of related pyrrolidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.